REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1.[CH2:10](Br)[CH2:11]Br.[C:14](=[O:17])([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][CH2:5][CH2:6][S:9][C:11]2[CH:10]=[CH:7][C:8]([O:17][CH3:14])=[CH:3][CH:4]=2)=[CH:5][CH:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)S
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Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
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C(CBr)Br
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Type
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CUSTOM
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Details
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stirred for 3 hours as the interior of the flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was maintained at a temperature of from 50° C. to 60° C
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Type
|
ADDITION
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Details
|
The reaction mixture was poured into ice-cold water
|
Type
|
CUSTOM
|
Details
|
The crystals were recrystallized from methanol/ethyl acetate 1/1 (volume ratio) mixture
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)SCCSC1=CC=C(C=C1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |